molecular formula C8H5F3O2S B1616034 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione CAS No. 77611-51-9

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione

Cat. No.: B1616034
CAS No.: 77611-51-9
M. Wt: 222.19 g/mol
InChI Key: FATXXSNVTXITLM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione is an organic compound that belongs to the class of β-diketones It is characterized by the presence of a trifluoromethyl group and a thienyl group attached to a butanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione typically involves the Claisen condensation reaction. One common method involves the reaction of ethyl trifluoroacetate with 3-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its carbonyl oxygen atoms. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but with a phenyl group instead of a thienyl group.

    4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione: Similar structure but with a different position of the thienyl group.

    4,4,4-Trifluoro-1-(4-thienyl)-1,3-butanedione: Similar structure but with a different position of the thienyl group.

Uniqueness

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)3-6(12)5-1-2-14-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATXXSNVTXITLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326068
Record name 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-51-9
Record name NSC523487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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